chlorobenzene synthesis and properties
chlorobenzene synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Chlorobenzene (B131634)
Introduction
Chlorobenzene (C₆H₅Cl) is an aromatic organic compound that serves as a fundamental building block in the chemical industry. It is a colorless, flammable liquid characterized by a distinctive almond-like odor.[1][2] First described in 1851, chlorobenzene's unique combination of an aromatic ring and a halogen substituent imparts a specific set of physical and chemical properties that make it a versatile solvent and a crucial intermediate in the synthesis of numerous products, including pesticides, dyes, pharmaceuticals, and high-performance plastics.[2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of chlorobenzene for researchers, scientists, and professionals in drug development.
Synthesis of Chlorobenzene
The production of chlorobenzene can be broadly categorized into industrial-scale manufacturing and laboratory-scale synthesis, each employing distinct methodologies.
Industrial Production Methods
The primary industrial method for chlorobenzene production is the direct chlorination of benzene (B151609).
-
Direct Chlorination of Benzene: This method involves the electrophilic substitution of benzene with chlorine gas. The reaction is conducted in the liquid phase in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or sulfur dichloride.[2][3][5] The catalyst polarizes the chlorine molecule, increasing its electrophilicity and facilitating the attack on the benzene ring. To maximize the yield of monochlorobenzene and minimize the formation of dichlorobenzene isomers, the reaction is typically run as a continuous process at moderate temperatures (around 40°C) and with a specific benzene-to-chlorine ratio.[2][6] A typical product mixture might contain 73% monochlorobenzene, 22-23% dichlorobenzenes, and 4-5% unreacted benzene.[2][7]
-
Raschig-Hooker Process: An alternative industrial route, the Raschig-Hooker process, involves the oxychlorination of benzene. In this two-stage process, a mixture of benzene, hydrogen chloride (HCl), and air (as a source of oxygen) is passed over a copper-based catalyst at high temperatures to produce chlorobenzene and water.[5][8]
Laboratory Synthesis Methods
In a laboratory setting, chlorobenzene is often synthesized from aniline (B41778) via the Sandmeyer reaction, which is particularly useful for preparing specific aryl halides.[3][5][9]
-
Sandmeyer Reaction: This two-step procedure begins with the diazotization of aniline. Aniline is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at temperatures between 0-5°C.[5][10] This forms an unstable benzenediazonium (B1195382) chloride salt (C₆H₅N₂⁺Cl⁻). In the second step, the freshly prepared diazonium salt is warmed with a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas and forming chlorobenzene.[5][9][10]
Properties of Chlorobenzene
Physical Properties
Chlorobenzene is a volatile liquid under standard conditions. It is practically insoluble in water but is miscible with most organic solvents like ethanol (B145695) and diethyl ether.[1][2][4][11] Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅Cl |
| Molecular Weight | 112.56 g/mol [12][13] |
| Appearance | Colorless to clear, yellowish liquid[1][2] |
| Odor | Almond-like, aromatic[1][2] |
| Melting Point | -45.6 °C (-50.1 °F)[11][12] |
| Boiling Point | 132 °C (270 °F)[11][12] |
| Density | 1.11 g/cm³ at 20°C[12] |
| Vapor Pressure | 8.8 mmHg at 20°C[12][14] |
| Flash Point | 29 °C (84 °F)[1][2] |
| Solubility in Water | 0.5 g/L at 20°C[12] |
| Refractive Index (n²⁰/D) | 1.521 - 1.523[12] |
Chemical Properties and Reactivity
The chemical behavior of chlorobenzene is dictated by the interplay between the aromatic benzene ring and the chlorine substituent.
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Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing group, yet it deactivates the benzene ring towards electrophilic attack. This is due to two opposing effects: the electron-withdrawing inductive effect (-I) of the electronegative chlorine atom, which decreases the electron density of the ring, and the electron-donating resonance effect (+R) of chlorine's lone pairs, which increases electron density, particularly at the ortho and para positions.[15][16] The inductive effect is stronger, making chlorobenzene less reactive than benzene.[15][16] For instance, nitration of chlorobenzene with a mixture of nitric and sulfuric acids proceeds at a slower rate than the nitration of benzene and yields a mixture of primarily 4-nitrochlorobenzene (para-isomer) and 2-nitrochlorobenzene (ortho-isomer).[3][12]
-
Nucleophilic Aromatic Substitution: Chlorobenzene is highly resistant to nucleophilic substitution reactions under normal laboratory conditions.[17][18] The carbon-chlorine bond is strengthened by resonance interaction between the chlorine's lone pairs and the ring's pi-electron system.[12][18] Furthermore, the electron-rich benzene ring repels incoming nucleophiles.[18] However, substitution can be achieved under extreme conditions. A notable example is the Dow process , where chlorobenzene is hydrolyzed to phenol (B47542) using fused sodium hydroxide (B78521) at 350°C and high pressure.[3] This reaction proceeds through a benzyne (B1209423) intermediate.
Spectroscopic Properties
Spectroscopic data is crucial for the identification and characterization of chlorobenzene.
| Spectroscopy | Key Data |
| ¹H NMR | Multiplets in the range of δ 7.14 - 7.43 ppm corresponding to the aromatic protons.[19] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon attached to chlorine appearing at a distinct chemical shift. |
| Infrared (IR) | C-H stretching (aromatic) at 3030-3080 cm⁻¹; C=C stretching (aromatic ring) around 1500-1600 cm⁻¹; C-Cl stretching vibrations between 550-880 cm⁻¹. The region from 400-1500 cm⁻¹ serves as a unique fingerprint region.[20] |
| UV-Vis | Absorption maximum at approximately 265 nm in cyclohexane.[21] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 112 and a characteristic (M+2)⁺ peak at m/z = 114 with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom. |
Experimental Protocols
Industrial Synthesis: Direct Chlorination of Benzene (Conceptual Workflow)
-
Feed Preparation: Liquid benzene and gaseous chlorine are fed into a reactor. Unreacted benzene from the purification stage is recycled back into the feed stream.[7]
-
Catalysis: A Lewis acid catalyst, typically ferric chloride (FeCl₃), is introduced into the reactor. The catalyst can be formed in situ by the reaction of chlorine with iron.[22]
-
Reaction: The chlorination reaction is carried out continuously in the liquid phase at a controlled temperature of approximately 40-60°C. The exothermic reaction generates hydrogen chloride (HCl) gas as a byproduct.[6]
-
Neutralization: The crude product mixture is passed through a neutralizer where it is washed with an aqueous caustic solution (e.g., NaOH) to remove HCl and residual catalyst.
-
Purification: The neutralized organic phase is then sent to a series of distillation columns. The first column separates unreacted benzene, which is recycled.[7] Subsequent columns separate the desired monochlorobenzene from the higher-boiling dichlorobenzene and trichlorobenzene fractions.[6]
Laboratory Synthesis: Sandmeyer Reaction
Part A: Preparation of Copper(I) Chloride Solution
-
Dissolve 25 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 12 g of sodium chloride (NaCl) in 100 mL of water in a flask and heat until a clear green solution is obtained.[10]
-
In a separate beaker, dissolve 7 g of sodium bisulfite (NaHSO₃) and 5 g of sodium hydroxide (NaOH) in 50 mL of water.
-
Slowly add the bisulfite-hydroxide solution to the hot copper(II) solution with stirring. A precipitate of copper(I) chloride will form.
-
Allow the white precipitate to settle, decant the supernatant liquid, and wash the precipitate several times with water by decantation.
-
Dissolve the copper(I) chloride precipitate in 50 mL of concentrated hydrochloric acid. Keep this solution cold.
Part B: Diazotization of Aniline
-
In a 600 mL beaker, mix 20 mL of aniline with 57 mL of distilled water.[9]
-
Slowly add 57 mL of concentrated hydrochloric acid to the aniline mixture while stirring.[9]
-
Cool the resulting aniline hydrochloride solution to 0-5°C in an ice-salt bath.[9]
-
Prepare a solution of 16 g of sodium nitrite (NaNO₂) in 33 mL of distilled water.[9]
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.[10] The formation of the benzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper.
Part C: Synthesis and Purification of Chlorobenzene
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[10]
-
A vigorous evolution of nitrogen gas will occur, and an oily layer of crude chlorobenzene will form.
-
After the addition is complete, gently warm the mixture on a water bath until the evolution of nitrogen ceases.
-
Set up for steam distillation and distill the mixture. Collect the distillate, which will consist of chlorobenzene and water.[9]
-
Transfer the distillate to a separatory funnel and discard the lower aqueous layer.
-
Wash the crude chlorobenzene layer sequentially with 25 mL of 10% sodium hydroxide solution (to remove any phenol byproduct) and then with 30 mL of water.[9]
-
Dry the chlorobenzene over anhydrous calcium chloride.[9]
-
Decant the dried liquid and purify by fractional distillation, collecting the fraction that boils at 131-132°C.
Mandatory Visualizations
Caption: Industrial synthesis of chlorobenzene via direct chlorination.
Caption: Laboratory synthesis of chlorobenzene via the Sandmeyer reaction.
Caption: Reaction pathway for the electrophilic nitration of chlorobenzene.
Applications
Chlorobenzene's primary role is as a chemical intermediate and a high-boiling solvent.[3]
-
Chemical Intermediate: It is a precursor in the manufacturing of other chemicals. For example, it is nitrated on a large scale to produce 2-nitrochlorobenzene and 4-nitrochlorobenzene, which are intermediates for dyes, herbicides, and pharmaceuticals.[3][12] Historically, it was a major precursor for phenol via the Dow process and for the pesticide DDT.[2][3]
-
Solvent: Due to its high boiling point and ability to dissolve various organic materials like oils, waxes, and resins, it is used as a solvent in industrial applications, including in pesticide formulations and to degrease automobile parts.[2][3][4]
-
Other Uses: It also finds application as a heat transfer medium in industrial installations.[4]
Safety and Handling
Chlorobenzene is a hazardous substance that requires careful handling.
-
Hazards: It is a flammable liquid, and its vapors can form explosive mixtures with air.[23] It is harmful if inhaled or swallowed and causes skin irritation.[24] Chronic exposure can have detrimental effects on the central nervous system, liver, and kidneys.[2][25] It is also toxic to aquatic life with long-lasting effects.[24]
-
Handling: Work should be conducted in a well-ventilated area, and personal protective equipment (gloves, safety glasses, protective clothing) should be worn. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated place.[23]
This guide provides a foundational understanding of chlorobenzene, covering its synthesis, chemical and physical properties, and primary applications, tailored for professionals in the chemical and pharmaceutical sciences.
References
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- 19. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]
- 20. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. PhotochemCAD | Chlorobenzene [photochemcad.com]
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